1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole
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Overview
Description
1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a thiophene and a pyrrolidine moiety
Preparation Methods
The synthesis of 1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the thiophene moiety: This step often involves the use of thiophene derivatives and coupling reactions.
Formation of the pyrazole ring: The final step involves the cyclization of the intermediate compounds to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and pyrazole rings, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring often have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and are used in similar applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H15N3OS/c1-15-11(6-7-14-15)13(17)16-8-2-4-10(16)12-5-3-9-18-12/h3,5-7,9-10H,2,4,8H2,1H3 |
InChI Key |
ADARVYZDMNOSFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC2C3=CC=CS3 |
Origin of Product |
United States |
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